molecular formula C12H16O3 B2792945 4-(3-Methoxyphenyl)-3-methylbutanoic acid CAS No. 54961-40-9

4-(3-Methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B2792945
CAS No.: 54961-40-9
M. Wt: 208.257
InChI Key: TZVBTYAWKKAEOZ-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3-methylbutanoic acid is an organic compound with a molecular structure that includes a methoxyphenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable malonic acid derivative, followed by hydrogenation to yield the desired product . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are often employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-methoxyphenyl)-3-methylbutanone, while reduction could produce 4-(3-methoxyphenyl)-3-methylbutanol.

Scientific Research Applications

4-(3-Methoxyphenyl)-3-methylbutanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-3-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and butanoic acid backbone allow for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(7-12(13)14)6-10-4-3-5-11(8-10)15-2/h3-5,8-9H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVBTYAWKKAEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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